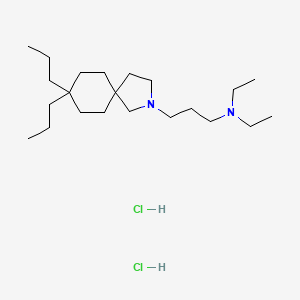

Atiprimod dihydrochloride

Description

Properties

IUPAC Name |

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYBYTICOTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123018-47-3 (Parent) | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156331 | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130065-61-1 | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPRIMOD DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atiprimod Dihydrochloride: Mechanism of Action and STAT3 Inhibition in Malignancy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atiprimod dihydrochloride is an orally bioavailable, small-molecule compound belonging to the azaspirane class of cationic amphiphilic agents[1]. Originally investigated for its anti-inflammatory properties, it has emerged as a potent antineoplastic research agent. Its core mechanism of action centers on the profound inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Akt signaling pathways[2]. By disrupting the interleukin-6 (IL-6) autocrine and paracrine loops, Atiprimod effectively induces cell cycle arrest and apoptosis in aggressive malignancies such as multiple myeloma (MM) and hepatocellular carcinoma (HCC)[3],[2].

The Oncogenic Role of the IL-6/STAT3 Axis

In healthy cellular ecosystems, STAT3 activation is transient and tightly regulated. However, in various hematological and solid tumors, STAT3 is constitutively hyperactivated[3]. This hyperactivation is frequently driven by the overexpression of IL-6, which binds to its receptor complex and activates Janus Kinases (e.g., JAK2)[4].

Once activated, JAK2 phosphorylates STAT3 at specific residues—primarily Tyrosine 705 (Y705) and Serine 727 (S727)[2]. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor. It upregulates a suite of anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1, thereby conferring survival advantages and chemoresistance to malignant cells[3],[1].

Molecular Mechanism of Action: Atiprimod Dihydrochloride

Atiprimod intervenes in this oncogenic cascade through a multi-targeted blockade:

-

JAK2 and STAT3 Inhibition : Atiprimod acts as a potent inhibitor of JAK2, exhibiting an IC50 of approximately 397 nM[5]. By inhibiting JAK2, Atiprimod prevents the downstream phosphorylation of STAT3. Studies by demonstrated that exposure to Atiprimod reduces p-STAT3 to undetectable levels in U266-B1 myeloma cells within 4 hours[3]. Furthermore, confirmed that Atiprimod completely abolishes IL-6-stimulated STAT3 phosphorylation in HCC cells[2].

-

Downstream Apoptotic Cascades : The suppression of STAT3 transcriptional activity leads to the rapid downregulation of Bcl-2, Bcl-XL, and Mcl-1[3],[1]. This loss of anti-apoptotic shielding triggers the intrinsic apoptotic pathway, characterized by the activation of Caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP)[3].

-

Cell Cycle Arrest : Alongside apoptosis, Atiprimod prevents cell cycle progression, effectively blocking malignant cells in the G0/G1 phase[3].

Quantitative Pharmacodynamic Profiling

| Parameter / Target | Experimental Model | Value / Effect | Reference |

| JAK2 Inhibition | Cell-free kinase assay | IC50 = 397 nM | [5] |

| STAT3 Phosphorylation | U266-B1 (Multiple Myeloma) | Complete abolition at 8 μM (4 h) | [3] |

| Apoptosis Induction | U266-B1 (Multiple Myeloma) | 10.89% to 46.27% (at 8 μM) | [3] |

| Akt/STAT3 Deactivation | HepG2 (HCC) | Blocked IL-6-stimulated pY705-STAT3 | [2] |

Pathway Visualization

Figure 1: Mechanism of Atiprimod Dihydrochloride inhibiting the IL-6/JAK2/STAT3 signaling pathway.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the STAT3 inhibitory effects of Atiprimod, researchers must employ protocols that isolate the signaling variable and eliminate confounding artifacts.

Protocol 1: Assessment of STAT3 Phosphorylation via Western Blotting

-

Objective : To validate Atiprimod's inhibitory effect on IL-6-induced STAT3 activation.

-

Expertise & Causality : Kinase signaling is highly sensitive to environmental factors (e.g., growth factors in bovine serum). Serum starvation is a mandatory step to synchronize the cell population and reduce basal kinase activity, ensuring that subsequent IL-6 stimulation provides a clear, inducible signal[2].

-

Self-Validating System : This protocol includes a positive control (IL-6 stimulated, vehicle-treated) to confirm pathway inducibility, and a negative control (unstimulated, vehicle-treated) to establish baseline p-STAT3 levels. Total STAT3 serves as an internal loading control to prove that p-STAT3 reduction is due to phosphorylation blockade, not protein degradation.

-

Step-by-Step Methodology :

-

Cell Preparation : Seed U266-B1 (MM) or HepG2 (HCC) cells in 6-well plates and grow to 70% confluency.

-

Synchronization : Wash cells with PBS and culture in serum-free media for 16 hours[2].

-

Drug Treatment : Pre-treat cells with Atiprimod (e.g., 2, 4, 8 μM) or a DMSO vehicle control for 24 hours[3],[2].

-

Stimulation : Add recombinant human IL-6 (2 ng/mL) for exactly 60 minutes prior to harvesting to induce STAT3 phosphorylation[3].

-

Lysis : Harvest cells on ice and lyse using RIPA buffer supplemented with sodium orthovanadate (phosphatase inhibitor) and a protease inhibitor cocktail. Crucial: Phosphatase inhibitors are required to halt endogenous phosphatase activity, preserving the transient pY705-STAT3 state for accurate quantification.

-

Immunoblotting : Resolve 30 μg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against pY705-STAT3, total STAT3, and GAPDH.

-

Protocol 2: Quantification of Apoptosis via Annexin V/PI Flow Cytometry

-

Objective : To quantify the downstream apoptotic effects of STAT3 inhibition by Atiprimod[3].

-

Expertise & Causality : Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in cells with compromised membranes (late apoptosis/necrosis). Using both allows precise temporal mapping of the apoptotic cascade[3].

-

Self-Validating System : The assay must include single-stained controls (Annexin V only, PI only) to set accurate compensation matrices, preventing spectral overlap from generating false double-positive populations. An untreated control is also required to measure basal apoptosis induced by mechanical stress during harvesting.

-

Step-by-Step Methodology :

-

Induction : Incubate cells with varying concentrations of Atiprimod (2–8 μM) for 4 to 24 hours[3].

-

Harvesting : Collect cells (including floating dead cells in the media) and wash twice with cold PBS.

-

Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

cells/mL. -

Staining : Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

-

Conclusion & Translational Perspectives

Atiprimod dihydrochloride represents a highly targeted approach to dismantling the IL-6/JAK2/STAT3 survival axis in aggressive malignancies[3],[2]. By effectively cutting off the transcriptional supply of anti-apoptotic proteins, it forces malignant cells into cell cycle arrest and apoptosis[1]. For drug development professionals, Atiprimod serves as a critical benchmark compound for evaluating STAT3 pathway vulnerabilities, offering a foundational mechanism that could be synergistically combined with modern immunotherapies or targeted degraders.

References

-

Amit-Vazina M, Shishodia S, Harris D, et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer. 2005;93(1):70-80. URL:[Link]

-

Choudhari SR, Khan MA, Harris G, et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Molecular Cancer Therapeutics. 2007;6(1):112-121. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 166556, Atiprimod Dihydrochloride." PubChem. URL:[Link]

Sources

- 1. Atiprimod Dihydrochloride | C22H46Cl2N2 | CID 166556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Atiprimod dihydrochloride | JAK Kinase Inhibitors: Tocris Bioscience [rndsystems.com]

An In-Depth Technical Guide to Atiprimod Dihydrochloride: A JAK2/JAK3 Signaling Pathway Blocker

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Atiprimod dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2] As a member of the azaspirane class of cationic amphiphilic agents, it demonstrates significant anti-inflammatory, antineoplastic, and anti-angiogenic activities.[3][4] This technical guide provides a comprehensive overview of Atiprimod dihydrochloride, detailing its mechanism of action through the inhibition of the JAK/STAT signaling pathway, its physicochemical properties, and established experimental protocols for its characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize Atiprimod in a research setting.

Introduction: The Significance of JAK/STAT Signaling and its Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines and growth factors.[5][6] This pathway plays a pivotal role in a wide array of physiological processes, including hematopoiesis, immune regulation, cell proliferation, differentiation, and apoptosis.[6][7] The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2.[8] Upon ligand binding to their respective receptors, JAKs become activated through trans-phosphorylation, subsequently phosphorylating STAT proteins.[6] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[8]

Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of numerous diseases, including various cancers, inflammatory disorders, and autoimmune diseases.[5] Consequently, the development of small molecule inhibitors targeting specific JAK isoforms has emerged as a promising therapeutic strategy. Atiprimod dihydrochloride has been identified as a dual inhibitor of JAK2 and JAK3, making it a valuable tool for investigating the roles of these kinases in both normal physiology and disease states.[1][2]

Atiprimod Dihydrochloride: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C22H46Cl2N2 | [3] |

| Molecular Weight | 409.52 g/mol | [9][10] |

| IUPAC Name | 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | [3] |

| CAS Number | 130065-61-1 | [9] |

| Appearance | Neat (Form) | [10] |

| Solubility | Water (20.48 mg/mL, 50 mM), DMSO (4.1 mg/mL, 10 mM with gentle warming) | [9] |

Mechanism of Action: Inhibition of the JAK2/JAK3 Signaling Pathway

Atiprimod exerts its biological effects primarily through the inhibition of JAK2 and JAK3 kinases.[1][2] This inhibition disrupts the downstream signaling cascade, leading to a variety of cellular responses.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of cytokines or growth factors to their specific cell surface receptors. This binding event brings two receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[6][7][8]

Caption: The canonical JAK/STAT signaling pathway.

Atiprimod's Inhibitory Action

Atiprimod functions as a direct inhibitor of JAK2 and JAK3, with a reported IC50 value of 397 nM for JAK2.[9][11] By binding to these kinases, Atiprimod prevents their phosphorylation and subsequent activation.[2] This blockade has several downstream consequences:

-

Inhibition of STAT Phosphorylation: Atiprimod effectively decreases the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[1][2][9][12]

-

Downregulation of Anti-Apoptotic Proteins: The inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1.[3][13]

-

Induction of Apoptosis: By shifting the balance towards pro-apoptotic signals, Atiprimod induces programmed cell death in sensitive cell lines.[1][2][14] This is often evidenced by the cleavage of caspase-3 and PARP.[1][12]

-

Cell Cycle Arrest: Atiprimod has been shown to induce cell cycle arrest, particularly in the G0/G1 phase.[13][14]

Caption: Mechanism of action of Atiprimod dihydrochloride.

Experimental Protocols and Data

The following sections detail key experimental methodologies for characterizing the activity of Atiprimod and present relevant data from preclinical studies.

Cell-Based Proliferation Assays

A fundamental experiment to assess the efficacy of a kinase inhibitor is to measure its effect on the proliferation of cancer cell lines known to be dependent on the target pathway.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., SET-2, a human acute megakaryoblastic leukemia cell line with a JAK2 V617F mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with a serial dilution of Atiprimod dihydrochloride (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Atiprimod that inhibits cell growth by 50%).

Representative IC50 Values:

| Cell Line | JAK Mutation Status | IC50 (µM) | Source |

| FDCP-EpoR JAK2 (V617F) | Constitutively active JAK2 | 0.42 | [1][2] |

| SET-2 | JAK2 V617F | 0.53 | [1][2] |

| FDCP-EpoR JAK2 (WT) | Wild-type JAK2 | 0.69 | [1][2] |

| CMK | Mutated JAK3 | 0.79 | [1][2] |

These data demonstrate that Atiprimod is more potent against cells with the constitutively active JAK2 V617F mutation.[1][2]

Western Blot Analysis of Protein Phosphorylation

To confirm that Atiprimod inhibits the JAK/STAT pathway at the molecular level, Western blotting can be used to assess the phosphorylation status of key signaling proteins.

Protocol: Western Blot for Phospho-JAK2 and Phospho-STAT3

-

Cell Lysis: Treat cells with Atiprimod as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Preclinical studies have consistently shown that Atiprimod treatment leads to a dose- and time-dependent decrease in the phosphorylation of JAK2, STAT3, and STAT5 in various cancer cell lines.[1][2][12]

Apoptosis and Cell Cycle Assays

Flow cytometry is a powerful tool to investigate the effects of Atiprimod on apoptosis and cell cycle progression.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with Atiprimod for the desired time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Fixation: Treat cells with Atiprimod, then harvest and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Studies have demonstrated that Atiprimod induces a significant increase in the sub-G0/G1 cell population, indicative of apoptosis, and can cause cell cycle arrest.[14]

Kinase Selectivity Profile

Conclusion and Future Directions

Atiprimod dihydrochloride is a valuable research tool for investigating the roles of JAK2 and JAK3 in health and disease. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in preclinical models of hematologic malignancies and other cancers, underscores its potential as a lead compound for further drug development.[1][12][19] Future research will likely focus on elucidating its full kinase selectivity profile, exploring its efficacy in a wider range of disease models, and investigating potential combination therapies to enhance its therapeutic index. This in-depth technical guide provides a solid foundation for researchers to confidently and effectively incorporate Atiprimod dihydrochloride into their experimental workflows.

References

-

Quintás-Cardama, A., et al. (2011). Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Investigational New Drugs, 29(5), 887-897. [Link]

-

Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation, 2021, 9942693. [Link]

-

Jatiani, A., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 11, 759132. [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

-

Quintás-Cardama, A., et al. (2011). Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Investigational New Drugs, 29(5), 887-897. [Link]

-

Hideshima, T., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer, 93(5), 541-548. [Link]

-

PubChem. (n.d.). Atiprimod Dihydrochloride. [Link]

-

Villarino, A. V., et al. (2017). Biology and significance of the JAK/STAT signalling pathways. Nature Reviews Immunology, 17(2), 88-100. [Link]

-

Callisto Pharmaceuticals. (n.d.). Atiprimod. [Link]

-

Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]

-

Callisto Pharmaceuticals. (n.d.). Atiprimod Trials. [Link]

-

Faderl, S., et al. (2007). Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leukemia Research, 31(1), 91-95. [Link]

-

Wang, M., et al. (2007). Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood, 109(12), 5417-5424. [Link]

-

PubChem. (n.d.). Atiprimod. [Link]

-

Hideshima, T., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer, 93(5), 541-548. [Link]

-

BioSpace. (2009, January 27). Callisto Pharmaceuticals Redirects Atiprimod Clinical Development to Treat Rheumatoid Arthritis. [Link]

-

ClinicalTrials.gov. (2007, December 21). Study Details | NCT00388063 | Safety and Efficacy of Atiprimod Treatment for Patients With Low to Intermediate Grade Neuroendocrine Carcinoma. [Link]

-

ResearchGate. (n.d.). Atiprimod triggered cell cycle arrest and ROS-generation-mediated... [Link]

-

SPI Database. (n.d.). Atiprimod (Compound). [Link]

-

ResearchGate. (n.d.). Compound-based selectivity profiles. Left: exemplary compound... [Link]

-

Wang, M., et al. (2007). Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood, 109(12), 5417-5424. [Link]

-

ClinicalTrials.gov. (2007, December 21). Study Details | NCT00086216 | Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma. [Link]

-

Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

-

MD Anderson Cancer Center. (2014, February 6). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? [Link]

-

Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1002-1007. [Link]

-

MDPI. (2025, June 5). Novel Polymorphic Patterns for Elacestrant Dihydrochloride. [Link]

- CoLab. (2024, June 17).

-

MDPI. (2022, May 4). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]

- CoLab. (2024, June 17).

Sources

- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atiprimod Dihydrochloride | C22H46Cl2N2 | CID 166556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Biology and significance of the JAK/STAT signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Atiprimod Dihydrochloride | CymitQuimica [cymitquimica.com]

- 11. Atiprimod dihydrochloride | JAK | Tocris Bioscience [tocris.com]

- 12. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

Atiprimod & The Azaspirane Class: Dual-Mechanism Cationic Amphiphiles

An In-Depth Technical Guide on Atiprimod and Azaspirane Class Cationic Amphiphilic Drugs.

Technical Guide for Drug Development & Experimental Pharmacology

Executive Summary

Atiprimod (SK&F 106615) represents a paradigmatic case study in the development of Cationic Amphiphilic Drugs (CADs) . Originally synthesized as an azaspirane analog for rheumatoid arthritis, it was later repurposed for Multiple Myeloma (MM) and carcinoid tumors due to its potent anti-proliferative effects.

For the researcher, Atiprimod is not merely a STAT3 inhibitor; it is a dual-mechanism agent . It combines specific kinase inhibition (JAK/STAT3 axis) with the physicochemical properties of a lysosomotropic agent. This guide dissects the causality between its chemical structure and its biological phenotype—specifically the induction of massive lysosomal vacuolization (methuosis) and the blockade of autophagic flux.

Part 1: Chemical & Pharmacological Basis

1.1 The Azaspirane Scaffold

Atiprimod belongs to the azaspirane class, characterized by a spiro-amine core. Its structure dictates its subcellular fate:

-

Lipophilicity (LogP > 3): Allows rapid passive diffusion across the plasma membrane.

-

Basic pKa (> 8.0): The tertiary amine groups become protonated in acidic environments.

1.2 The Mechanism of Lysosomal Trapping

Upon entering the acidic lumen of the lysosome (pH ~4.5–5.0), Atiprimod undergoes protonation. This charged form is membrane-impermeable, trapping the drug inside.

-

Concentration Factor: This "ion trapping" can lead to intralysosomal concentrations 100–1000x higher than cytosolic levels.

-

Consequence: The accumulation draws water osmotically and disrupts lipid catabolism, leading to phospholipidosis and the characteristic "foamy" vacuolization observed in treated cells.

Critical Distinction: While Atiprimod is a CAD, it is structurally related to Apilimod (STA-5326), a specific nanomolar inhibitor of the lipid kinase PIKfyve . While Atiprimod's primary efficacy is linked to STAT3, its azaspirane structure exerts a functional phenocopy of PIKfyve inhibition, preventing the conversion of PI(3)P to PI(3,5)P2, which is essential for lysosomal fission and reformation.

Part 2: Mechanistic Pathways[1]

2.1 The Therapeutic Target: STAT3/JAK Axis

In Multiple Myeloma (MM) and Hepatocellular Carcinoma (HCC), Atiprimod acts as a signal transduction inhibitor.

-

Action: It blocks the phosphorylation of STAT3 (Tyr705) and JAK2/3 .

-

Downstream Effect: This prevents STAT3 nuclear translocation, downregulating anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1 ) and angiogenic factors (VEGF, IL-6 ).

2.2 The Physicochemical Target: Autophagy Blockade

Atiprimod induces a "traffic jam" in the autophagy pathway.

-

Initiation: Autophagosomes form normally.[1]

-

Maturation Block: The drug-induced lysosomal swelling and pH dysregulation prevent the fusion of autophagosomes with lysosomes.

-

Result: Accumulation of LC3-II and p62 (SQSTM1) , indicating a block in flux rather than induction of autophagy.

Part 3: Visualization of Signaling & Workflow

Diagram 1: The Dual-Hit Mechanism of Atiprimod

This diagram illustrates the parallel pathways: the specific inhibition of STAT3 signaling and the physicochemical disruption of the lysosome.

Caption: Atiprimod exerts a dual effect: inhibiting STAT3 phosphorylation (left) and accumulating in lysosomes to block autophagy flux (right).

Part 4: Experimental Framework (Protocols)

To rigorously study Atiprimod, one must distinguish between cytotoxicity and cytostasis caused by vacuolization.

Protocol 1: Assessing Autophagic Flux (The "Clamp" Method)

Objective: Determine if Atiprimod induces autophagy or blocks degradation. Principle: If LC3-II levels increase with Atiprimod but do not increase further when combined with Bafilomycin A1 (a late-stage blocker), the flux is already blocked by Atiprimod.

Materials:

-

Cells (e.g., U266, HepG2).

-

Atiprimod (dissolved in DMSO, stock 10 mM).

-

Bafilomycin A1 (BafA1, 100 nM).

-

Antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH.

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment Groups:

-

Control (DMSO)

-

Atiprimod (1 µM, 4h)

-

BafA1 (100 nM, 4h)

-

Atiprimod (1 µM) + BafA1 (100 nM) [Co-treatment]

-

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Western Blot Analysis:

-

Load 20 µg protein/lane.

-

Probe for LC3B-II (14-16 kDa band).

-

-

Interpretation:

-

Induction: Atiprimod + BafA1 > Atiprimod alone.

-

Blockade: Atiprimod + BafA1 ≈ Atiprimod alone (Atiprimod has already maximized the block).

-

Protocol 2: Visualizing Lysosomal Vacuolization (Methuosis)

Objective: Quantify the "foamy" phenotype distinct from apoptosis.

Methodology:

-

Staining: Use Acridine Orange (AO) or LysoTracker Red .

-

Live Imaging: Treat cells with Atiprimod (0.5 - 2 µM) for 4–24 hours.

-

Observation:

-

Phase Contrast: Look for large, clear cytoplasmic vacuoles (can occupy >50% cell volume).

-

Fluorescence:

-

AO: Normal lysosomes = Red fluorescence (acidic).

-

Vacuoles: May show reduced red intensity if pH is compromised, or enlarged red vesicles if pH is maintained but volume increased.

-

-

-

Validation: Pre-treat with Cycloheximide (CHX). CHX inhibits protein synthesis and often prevents vacuolization induced by methuosis-inducers, validating the mechanism.

Part 5: Data Presentation & Clinical Context[3]

Summary of Biological Effects

| Parameter | Effect of Atiprimod | Biomarker/Readout |

| STAT3 Signaling | Inhibition (Tyr705) | Western Blot: p-STAT3 (decrease) |

| Cell Cycle | G0/G1 Arrest | Flow Cytometry: PI Staining |

| Lysosomes | Swelling / Vacuolization | Microscopy: Phase contrast "foam" |

| Autophagy | Blocked Flux (Accumulation) | Western Blot: LC3-II (high), p62 (high) |

| Angiogenesis | Inhibition | ELISA: VEGF secretion |

Why Did Clinical Development Stall?

Despite promising Phase I data in Multiple Myeloma (well-tolerated), Atiprimod faced challenges common to azaspiranes:

-

Bioavailability: High lipophilicity leads to massive tissue distribution but poor plasma retention.

-

Lysosomal Storage Toxicity: The same "ion trapping" that concentrates the drug in tumors also occurs in healthy tissues (retina, liver), leading to potential phospholipidosis-related toxicities over chronic dosing.

-

Metabolic Stability: Rapid metabolism by CYP2D6 (requires exclusion of patients on CYP2D6 substrates).

References

-

Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells.

- Source: British Journal of Cancer (2005)

-

URL:[Link]

-

Identification of apilimod as a first-in-class PIKfyve kinase inhibitor. (Context for Azaspirane class mechanism)

- Source: Blood (2013)

-

URL:[Link]

-

Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo.

- Source: Blood (2007)

-

URL:[Link]

-

Lysosomal trapping of c

- Source: ResearchG

-

URL:[Link]

Sources

Technical Guide: Atiprimod Dihydrochloride Therapeutic Targeting in Multiple Myeloma

Topic: Atiprimod Dihydrochloride Multiple Myeloma Therapeutic Targets Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Atiprimod dihydrochloride (SK&F 106615-A2) is a cationic amphiphilic azaspirane that has emerged as a potent therapeutic candidate for Multiple Myeloma (MM). Unlike conventional alkylating agents, Atiprimod functions through a dual-mechanism: signal transduction blockade and proteotoxic stress induction .

Its primary efficacy stems from the abrogation of the IL-6/JAK2/STAT3 signaling axis—a critical survival loop in MM pathogenesis. Concurrently, it disrupts the PI3K/Akt pathway and triggers a terminal Unfolded Protein Response (UPR) , leading to ER stress-mediated apoptosis. This guide details the molecular targets, mechanistic causality, and validated experimental protocols for assessing Atiprimod’s efficacy in MM models.

Chemical & Pharmacological Profile

Before initiating experimental workflows, ensure the correct salt form and handling parameters are met to maintain bioavailability and stability in vitro.

-

Molecular Formula: C₂₂H₄₆Cl₂N₂[2]

-

Molecular Weight: 409.52 g/mol [1]

-

Solubility: Soluble in water, ethanol, and DMSO.

-

Storage: Desiccate at room temperature (RT); store stock solutions at -20°C.

Mechanistic Therapeutic Targets[5]

Target 1: The JAK2/STAT3 Signaling Axis

The interleukin-6 (IL-6) receptor pathway is the primary driver of proliferation in MM cells. IL-6 binding induces the dimerization of gp130, activating Janus Kinases (JAKs).

-

Mechanism of Action: Atiprimod acts as a specific inhibitor of the JAK2/STAT3 pathway. It prevents the phosphorylation of JAK2 and JAK3, thereby inhibiting the downstream phosphorylation of STAT3 at Tyr705 .

-

Therapeutic Outcome: Loss of p-STAT3 prevents its nuclear translocation and DNA binding. This results in the transcriptional downregulation of anti-apoptotic proteins Bcl-2 , Bcl-XL , and Mcl-1 , shifting the cell toward apoptosis.[2][3][4][5]

Target 2: The PI3K/Akt/mTOR Pathway

Cross-talk between STAT3 and Akt often mediates drug resistance.

-

Mechanism of Action: Atiprimod inhibits the phosphorylation of Akt (p-Akt) at Ser473 and Thr308 .

-

Therapeutic Outcome: Inhibition of Akt suppresses mTOR signaling, reducing protein synthesis and further sensitizing cells to apoptotic stimuli.

Target 3: The Unfolded Protein Response (UPR)

MM cells are professional secretory cells with high baseline ER stress.

-

Mechanism of Action: Atiprimod induces severe ER stress, likely due to its amphiphilic nature affecting membrane dynamics or protein trafficking. This activates the PERK/eIF2α/ATF4 arm of the UPR.

-

Therapeutic Outcome: Prolonged activation leads to the upregulation of CHOP (C/EBP homologous protein), a pro-apoptotic transcription factor that overrides survival signals, causing "proteotoxic death."

Target 4: Angiogenesis (The Microenvironment)

-

Mechanism of Action: Atiprimod inhibits the secretion of VEGF and IL-6 from both MM cells and Bone Marrow Stromal Cells (BMSCs).

-

Therapeutic Outcome: This disrupts the paracrine loop that fuels tumor growth and blocks endothelial cell migration (HUVEC), preventing neo-angiogenesis.

Visualizing the Signaling Blockade

The following diagram illustrates the multi-targeted blockade initiated by Atiprimod within a Multiple Myeloma cell.

Figure 1: Mechanistic schematic of Atiprimod dihydrochloride action. Red 'T' bars indicate inhibition; black arrows indicate activation/flow.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed with built-in controls.

Protocol A: Immunoblotting for p-STAT3 Inhibition

Objective: Validate the blockade of the JAK2/STAT3 pathway in U266 or MM.1S cells.

-

Cell Preparation:

-

Culture U266 cells in RPMI-1640 + 10% FBS to 80% confluency.

-

Serum Starvation (Critical Step): Wash cells 2x with PBS and incubate in serum-free media for 4 hours to reduce basal phosphorylation.

-

-

Treatment:

-

Treat cells with Atiprimod (0, 1, 2.5, 5 µM) for 4 hours.

-

Stimulation Control: Stimulate with IL-6 (10 ng/mL) for 15 minutes after drug treatment to test blockade efficacy.

-

-

Lysis:

-

Harvest cells on ice. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (Na3VO4, NaF) to preserve Tyr705 phosphorylation.

-

-

Western Blot:

-

Load 30µg protein/lane.

-

Primary Antibodies: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3 (loading control).

-

Secondary Antibodies: HRP-conjugated.

-

-

Validation:

-

Success Criteria: Dose-dependent disappearance of the p-STAT3 band despite IL-6 stimulation, with constant Total STAT3 levels.

-

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Quantify cell death induced by Atiprimod.

-

Seeding: Seed MM cells at

cells/mL in 6-well plates. -

Treatment: Incubate with Atiprimod (0–5 µM) for 24 and 48 hours.

-

Positive Control: Bortezomib (10 nM).

-

-

Staining:

-

Wash cells in cold PBS. Resuspend in 1X Annexin-binding buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in the dark.

-

-

Flow Cytometry:

-

Analyze within 1 hour.

-

Gating:

-

Q1 (Annexin-/PI+): Necrosis/Debris.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

-

-

Validation:

-

Success Criteria: Significant shift from Q3 to Q4/Q2 compared to vehicle control.

-

Protocol C: HUVEC Tube Formation (Angiogenesis)

Objective: Assess anti-angiogenic potential in the microenvironment.

-

Matrix Preparation: Coat 96-well plates with 50 µL Matrigel (thawed on ice) and polymerize at 37°C for 30 min.

-

Cell Seeding: Seed HUVECs (

cells/well) onto the matrix. -

Treatment: Add media containing Atiprimod (non-toxic dose, e.g., 0.5 µM) or Vehicle.

-

Inducer: Add VEGF (10 ng/mL).

-

-

Imaging: Incubate for 6–18 hours. Capture images using phase-contrast microscopy.

-

Analysis: Quantify total tube length and number of branching points using ImageJ.

-

Validation:

-

Success Criteria: Disruption of the capillary-like network structure in treated wells vs. robust mesh formation in VEGF-only wells.

-

Data Synthesis: Efficacy Profile

The following table summarizes key inhibitory concentrations (IC50) and pathway effects derived from validated MM cell lines.

| Cell Line | Phenotype | IC50 (Proliferation) | Key Pathway Effect | Reference |

| U266 | IL-6 Dependent | ~1 - 2 µM | p-STAT3 inhibition; G1 Arrest | [1, 2] |

| MM.1S | Dexamethasone Sensitive | ~0.5 - 1 µM | p-Akt downregulation; Apoptosis | [1, 3] |

| MM.1R | Dexamethasone Resistant | ~0.5 - 1 µM | Retains sensitivity despite Dex-R | [1] |

| RPMI-8226 | Standard MM Model | ~2 - 4 µM | UPR Activation (CHOP induction) | [2, 4] |

| HUVEC | Endothelial | N/A (Functional) | Inhibition of Tube Formation | [5] |

Experimental Workflow Visualization

This diagram outlines the logical progression of experiments to validate Atiprimod as a therapeutic candidate.

Figure 2: Step-by-step experimental validation workflow.

References

-

Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Source: British Journal of Cancer (2005) URL:[5][Link]

-

Atiprimod inhibits the growth of multiple myeloma cells by inducing apoptosis and cell cycle arrest. Source: NIH / PubMed Central URL:[Link]

-

Deactivation of Akt and STAT3 signaling promotes apoptosis... and enhances sensitivity to Atiprimod. Source: Molecular Cancer Therapeutics (2007) URL:[Link]

-

Endoplasmic reticulum stress induces autophagy and apoptosis... in multiple myeloma. Source: Oncotarget (2017) URL:[Link]

-

Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. Source:[2][3][4] Cancer Letters (2005) URL:[Link]

Sources

- 1. Atiprimod dihydrochloride | JAK Kinase Inhibitors: Tocris Bioscience [rndsystems.com]

- 2. Atiprimod Dihydrochloride | C22H46Cl2N2 | CID 166556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atiprimod Dimaleate | C30H52N2O8 | CID 9808089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Atiprimod as a Dual Inhibitor of IL-6 and VEGF Signaling

Executive Summary

Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5]decane dimaleate) is a cationic amphiphilic azaspirane compound that has emerged as a potent suppressor of pro-inflammatory and angiogenic signaling. Unlike conventional kinase inhibitors that target the ATP-binding pocket of a single kinase, Atiprimod exerts a pleiotropic effect, primarily dismantling the IL-6/JAK/STAT3 axis and subsequently downregulating VEGF production.

This guide provides a rigorous technical analysis of Atiprimod’s mechanism of action, focusing on its utility in treating multiple myeloma (MM) and neuroendocrine tumors. It includes validated experimental protocols for assessing STAT3 phosphorylation status and VEGF secretion, designed for researchers requiring high-fidelity data for preclinical validation.

Mechanistic Deep Dive: The IL-6/STAT3/VEGF Axis

The therapeutic potency of Atiprimod lies in its ability to sever the feedback loop between Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). In the tumor microenvironment, IL-6 binding to the gp130 receptor complex activates Janus Kinase 2 (JAK2), which phosphorylates STAT3 at Tyr705. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and drives the transcription of survival factors (Bcl-2, Mcl-1) and angiogenic mediators (VEGF).

Modes of Inhibition

-

JAK2/STAT3 Blockade: Atiprimod does not inhibit JAK2 gene expression but significantly reduces the protein levels of JAK2 and its phosphorylation status.[1][2] This leads to a rapid loss of p-STAT3 (Tyr705), preventing nuclear translocation.

-

VEGF Downregulation: Since VEGF is a direct transcriptional target of STAT3, the blockade of STAT3 results in a transcriptional silencing of VEGF. Furthermore, Atiprimod has been observed to inhibit the secretion of IL-6 itself, creating a dual-inhibition loop that starves the tumor of both autocrine and paracrine survival signals.

-

Cytoskeletal & Lysosomal Impact: As a cationic amphiphile, Atiprimod accumulates in lysosomes and affects cytoskeletal integrity, which may contribute to the disruption of receptor trafficking (gp130/IL-6R) to the membrane.

Signaling Pathway Visualization

The following diagram illustrates the specific nodes inhibited by Atiprimod within the IL-6 and VEGF signaling cascade.

Figure 1: Atiprimod interrupts the JAK2/STAT3 cascade, preventing the transcription of VEGF and anti-apoptotic proteins.[2]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps (loading controls, positive/negative controls).

Protocol 1: Assessing STAT3 Phosphorylation Inhibition (Western Blot)

Objective: Quantify the reduction of p-STAT3 (Tyr705) relative to total STAT3 in Atiprimod-treated cells.

Materials:

-

Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail and phosphatase inhibitors (Na3VO4, NaF) is critical to preserve phosphorylation states.

-

Antibodies: Anti-p-STAT3 (Tyr705), Anti-STAT3 (total), Anti-GAPDH (loading control).

Workflow:

-

Seeding: Plate

cells/well in 6-well plates. Incubate overnight. -

Treatment: Treat cells with Atiprimod at increasing concentrations (0, 1, 2, 4, 8 µM) for 4 hours .[4]

-

Control: DMSO vehicle (0 µM).

-

Stimulation (Optional): For non-constitutive lines, pre-treat with Atiprimod for 2h, then stimulate with IL-6 (10 ng/mL) for 15 min before lysis.

-

-

Lysis: Wash cells with ice-cold PBS. Lyse on ice for 30 min. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Blotting: Resolve 30 µg protein on 10% SDS-PAGE. Transfer to PVDF.[5]

-

Detection: Incubate primary antibodies overnight at 4°C.[5]

-

Validation: The 0 µM lane must show strong p-STAT3 bands (in constitutive lines like U266). The GAPDH bands must be uniform across all lanes.[6]

-

Protocol 2: Quantifying VEGF Secretion (Sandwich ELISA)

Objective: Measure the functional downregulation of secreted VEGF protein in cell culture supernatants.

Workflow:

-

Seeding: Plate

cells/well in a 96-well plate. -

Treatment: Incubate with Atiprimod (0–5 µM) for 24 to 48 hours .

-

Supernatant Collection: Centrifuge the plate at 1,000 x g for 5 min. Collect cell-free supernatant.

-

ELISA: Use a human VEGF Quantikine ELISA kit.

-

Analysis: Measure OD at 450 nm. Calculate concentration using a standard curve.

-

Causality Check: Correlate VEGF reduction with cell viability (MTS assay) to ensure reduction is not solely due to cell death.

-

Validated Data Synthesis

The following data summarizes Atiprimod's potency across various cell lines, derived from key studies (Hamasaki et al., Faderl et al.).

| Cell Line | Tissue Origin | IC50 (Proliferation) | Key Biomarker Response |

| U266-B1 | Multiple Myeloma | ~0.5 - 1.0 µM | Complete ablation of p-STAT3 at 4 µM (4h) |

| MM-1 | Multiple Myeloma | ~0.4 µM | Downregulation of IL-6 secretion; G1 arrest |

| HepG2 | Hepatocellular Carcinoma | ~2.0 µM | Inhibition of p-Akt and p-STAT3 |

| MCL Lines | Mantle Cell Lymphoma | 0.5 - 2.0 µM | Induction of apoptosis (Annexin V+) |

Table 1: Comparative efficacy of Atiprimod in inhibiting proliferation and signaling biomarkers.

Experimental Validation Workflow

The following DOT diagram outlines the logical flow for validating Atiprimod's mechanism in a new cell model.

Figure 2: Integrated workflow for validating the dual inhibition of intracellular signaling and cytokine secretion.

References

-

Hamasaki, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 93(1), 70–80.[3]

-

Faderl, S., et al. (2007). "Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells."[1] Leukemia Research, 31(1), 91-95.

-

Makhoul, I., et al. (2004). "Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis."[7] Anticancer Research, 24(3a), 1431-1436.

-

Choudhari, S., et al. (2007). "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Molecular Cancer Therapeutics, 6(1), 112-121.

Sources

- 1. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atiprimod Dihydrochloride (CAS 130065-61-1): A Technical Whitepaper on Chemical Properties, Mechanistic Pharmacology, and In Vitro Validation

Executive Summary

Atiprimod dihydrochloride is an orally bioavailable, synthetic small molecule belonging to the azaspirane class of cationic amphiphilic agents. Originally investigated for its anti-inflammatory properties, it has emerged as a potent antineoplastic agent. As application scientists and drug development professionals, understanding the physicochemical behavior and molecular targets of Atiprimod is critical for designing robust preclinical assays.

This whitepaper provides an in-depth analysis of Atiprimod dihydrochloride, focusing on its role as an inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. We will explore its chemical profiling, mechanistic causality, and provide self-validating experimental workflows for in vitro research.

Physicochemical Profiling and Stability

Atiprimod dihydrochloride is characterized by a complex bicyclic structure that imparts unique solubility and stability profiles. The dihydrochloride salt form significantly enhances its aqueous solubility compared to the free base, making it highly amenable to both in vitro cell culture assays and in vivo dosing formulations [1].

To ensure reproducibility in experimental models, strict adherence to storage and handling guidelines is required. The compound is hygroscopic; thus, exposure to moisture can lead to degradation or inaccurate molarity calculations during stock preparation .

Table 1: Core Physicochemical Properties

| Property | Specification / Value | Rationale / Implication for Researchers |

| CAS Number | 130065-61-1 | Unique identifier for the dihydrochloride salt form. |

| Molecular Formula | C₂₂H₄₆Cl₂N₂ | Highlights the cationic amphiphilic nature of the molecule. |

| Molecular Weight | 409.52 g/mol | Used for precise molarity calculations in dosing. |

| Solubility | Water, DMSO | Highly soluble in DMSO; stock solutions should be aliquoted to avoid freeze-thaw cycles. |

| Storage (Solid) | -20°C (up to 2 years) | Prevents thermal and hydrolytic degradation[2]. |

| Storage (Solution) | 4°C (2 weeks), -80°C (6 months) | DMSO stocks must be kept at -80°C for long-term stability[2]. |

Mechanistic Pharmacology: The JAK/STAT3 Axis

The primary antineoplastic mechanism of Atiprimod dihydrochloride is the disruption of the Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) signaling cascades [3].

In malignancies such as multiple myeloma (MM) and hepatocellular carcinoma (HCC), the tumor microenvironment is often rich in IL-6, which binds to its receptor and constitutively activates JAK2. JAK2 subsequently phosphorylates STAT3 at the Tyrosine 705 (Tyr705) residue. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [4].

Atiprimod functions upstream by inhibiting JAK2 (IC₅₀ ≈ 397 nM) [5], thereby preventing the phosphorylation and subsequent nuclear translocation of STAT3. This blockade shifts the cellular balance toward apoptosis and induces G0/G1 cell cycle arrest.

Caption: Diagram illustrating Atiprimod dihydrochloride's inhibition of the JAK/STAT3 signaling pathway.

Table 2: Quantitative Pharmacological Metrics

| Metric / Parameter | Value / Observation | Experimental Model |

| JAK2 Inhibition (IC₅₀) | ~397 nM | Cell-free enzymatic assay[5] |

| Apoptosis Induction | 10.89% to 46.27% | U266 Myeloma cells (at 8 μM)[6] |

| Cell Cycle Arrest | Accumulation in G0/G1 | U266 Myeloma cells[4] |

| Downstream Targets | Reduction in Bcl-2, Mcl-1 | Western blot validation[6] |

Self-Validating In Vitro Experimental Workflows

To ensure scientific integrity, any assay evaluating Atiprimod must be designed as a self-validating system. This means incorporating internal controls that prove the observed phenotypic changes (e.g., cell death) are directly caused by the intended mechanistic target (e.g., STAT3 inhibition), rather than off-target toxicity.

Protocol 1: Validating p-STAT3 Inhibition via Western Blotting

Causality & Rationale: We utilize the U266 multiple myeloma cell line because it features an autocrine IL-6 loop, resulting in constitutive STAT3 activation. This provides a high baseline of p-STAT3, making it an ideal positive control model. Furthermore, total STAT3 must be probed alongside p-STAT3 to prove that Atiprimod inhibits the phosphorylation event, not the overall expression of the STAT3 protein [7].

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture U266 cells in RPMI-1640 supplemented with 10% FBS. Seed at

cells/mL in 6-well plates. -

Drug Treatment: Treat cells with Atiprimod dihydrochloride at varying concentrations (e.g., 0, 2, 4, and 8 μM) for 4 to 24 hours. Use 0.1% DMSO as the vehicle control.

-

Cell Lysis (Critical Step): Harvest cells and lyse using RIPA buffer. Crucial: You must supplement the lysis buffer with both protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Failure to include phosphatase inhibitors will result in rapid endogenous dephosphorylation of p-STAT3 during lysis, yielding false negatives.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 30 μg per lane).

-

SDS-PAGE & Transfer: Resolve proteins on an 8-10% polyacrylamide gel and transfer to a PVDF membrane. Maintain a cold chain during transfer to prevent protein degradation.

-

Antibody Probing:

-

Probe for p-STAT3 (Tyr705) (Primary target).

-

Strip and re-probe for Total STAT3 (Internal mechanistic control).

-

Probe for GAPDH or β-actin (Loading control).

-

Caption: Step-by-step in vitro workflow for validating p-STAT3 inhibition by Atiprimod.

Protocol 2: Apoptosis Induction Assay (Flow Cytometry)

Causality & Rationale: Because Atiprimod downregulates anti-apoptotic proteins (Bcl-2, Mcl-1), the ultimate cellular fate is apoptosis. Annexin V/PI staining allows researchers to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Methodology:

-

Treatment: Expose U266 or HepG2 cells to Atiprimod (2-8 μM) for 24-48 hours.

-

Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using a gentle detachment agent like Accutase to avoid cleaving phosphatidylserine).

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze immediately via flow cytometry. A dose-dependent shift from the double-negative quadrant to the Annexin V+ quadrants validates the apoptotic efficacy of Atiprimod[6].

Conclusion

Atiprimod dihydrochloride represents a highly effective pharmacological tool for interrogating the JAK/STAT3 and AKT signaling pathways. By rigorously controlling formulation stability and employing self-validating experimental designs—such as utilizing autocrine IL-6 cell models and strict phosphatase inhibition during lysis—researchers can accurately quantify its antineoplastic and pro-apoptotic effects.

References

-

Amit-Vazina, M., et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer (2005). Available at:[Link]

-

K. S. N. et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Cancer Research, AACR (2007). Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 166556, Atiprimod Dihydrochloride." Available at:[Link]

Sources

- 1. Atiprimod Dihydrochloride | C22H46Cl2N2 | CID 166556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atiprimod dihydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atiprimod dihydrochloride | 130065-61-1 | Benchchem [benchchem.com]

- 6. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Technical Guide: Atiprimod-Mediated Induction of ER Stress and the Unfolded Protein Response

Executive Summary

Atiprimod (2-azaspiro[4.5]decane derivative) is a cationic amphiphilic compound originally developed for rheumatoid arthritis but repurposed for oncology due to its potent cytotoxicity in multiple myeloma (MM), mantle cell lymphoma (MCL), and hepatocellular carcinoma.[1][2][3] While its primary mechanism is classically defined as the blockade of the JAK/STAT3 signaling axis , emerging research identifies Unresolvable Endoplasmic Reticulum (ER) Stress as a critical driver of its apoptotic efficacy.

This guide details the molecular causality between Atiprimod exposure and the activation of the terminal Unfolded Protein Response (UPR). It provides researchers with a validated framework to interrogate this mechanism, distinguishing between adaptive UPR (survival) and terminal UPR (apoptosis) in drug-resistant phenotypes.

Part 1: Molecular Mechanism

The Dual-Hit Hypothesis: STAT3 Blockade and Proteotoxicity

Atiprimod does not act as a direct proteasome inhibitor (unlike Bortezomib). Instead, it induces a "Dual-Hit" cytotoxicity:

-

Survival Signaling Collapse: Atiprimod inhibits the phosphorylation of STAT3 (Tyr705), downregulating anti-apoptotic targets (Bcl-2, Bcl-xL, Mcl-1).

-

Proteotoxic Crisis: As a cationic amphiphilic drug, Atiprimod accumulates in acidic organelles (lysosomes), disrupting autophagic flux. This blockade prevents the degradation of misfolded proteins, causing a backlog that overwhelms the ER folding capacity.

The UPR Cascade

The accumulation of misfolded proteins in the ER lumen recruits the chaperone BiP (GRP78) away from the three UPR sensors, activating them:

-

PERK Axis (Dominant in Atiprimod toxicity): PERK autophosphorylates and phosphorylates eIF2

, halting global protein translation. However, it selectively translates ATF4 , which drives the expression of CHOP (DDIT3). CHOP is the "executioner," downregulating Bcl-2 and upregulating BIM/PUMA to trigger mitochondrial apoptosis. -

IRE1

Axis: While typically cytoprotective via XBP1 splicing, Atiprimod has been observed to suppress the adaptive autophagy normally driven by IRE1, forcing the cell toward apoptosis. -

ATF6 Axis: Cleaved ATF6 translocates to the nucleus to upregulate chaperones (BiP), but in the presence of Atiprimod, this adaptive capacity is overwhelmed.

Visualization: The Atiprimod Signaling Topology

The following diagram illustrates the transition from Atiprimod uptake to Terminal UPR activation.

Caption: Atiprimod triggers a dual-mechanism of cytotoxicity: direct STAT3 inhibition and induction of proteotoxic stress via lysosomal/autophagic blockade, converging on CHOP-mediated apoptosis.

Part 2: Experimental Validation Protocols

To scientifically validate Atiprimod-induced UPR, researchers must demonstrate three specific events: Sensor Activation , Transcriptional Response , and Functional Apoptosis .

Protocol 1: Immunoblotting for UPR Markers

Objective: Quantify the activation of the PERK-ATF4-CHOP axis. Control: DMSO (Negative); Tunicamycin 5µg/mL (Positive UPR control).

Step-by-Step Workflow:

-

Cell Seeding: Seed cells (e.g., U266, MDA-MB-231) at

cells/well in 6-well plates. -

Treatment: Treat with Atiprimod (0.5µM – 5µM) for 12, 24, and 48 hours . (Time-course is critical as UPR is dynamic).

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical for p-STAT3, p-PERK, p-eIF2

detection). -

Antibody Panel:

-

Data Output: Expect dose-dependent upregulation of CHOP and p-eIF2

coinciding with the downregulation of p-STAT3.

Protocol 2: XBP1 Splicing Assay (IRE1 Activity)

Objective: Determine if the IRE1 branch is active (splicing of XBP1 mRNA).

-

RNA Isolation: TRIzol extraction followed by cDNA synthesis.

-

PCR Amplification: Use primers spanning the 26bp intron splice site of XBP1.

-

Forward: 5'-TTACGAGAGAAAACTCATGGC-3'

-

Reverse: 5'-GGGTCCAAGTTGTCCAGAATGC-3'

-

-

Electrophoresis: Run products on a 2.5% agarose gel or polyacrylamide gel (high resolution required to distinguish spliced vs. unspliced bands).

-

Interpretation: Atiprimod may show a complex pattern; while it induces stress, it may suppress the adaptive splicing compared to Tunicamycin, pushing the cell toward the PERK-mediated death pathway.

Protocol 3: Annexin V/PI Flow Cytometry

Objective: Confirm that UPR induction correlates with cell death.

-

Treatment: Treat cells with Atiprimod (IC50 concentration) +/- 4-PBA (4-Phenylbutyric acid, a chemical chaperone).

-

Rationale: 4-PBA acts as a chemical chaperone to alleviate ER stress.

-

Validation: If Atiprimod cytotoxicity is driven by ER stress, pre-treatment with 4-PBA (1-2 mM) should significantly rescue cell viability and reduce Annexin V staining.

Part 3: Data Interpretation & Therapeutic Implications[6]

Comparative Response Table

The following table summarizes expected phenotypic changes in Atiprimod-treated cancer cells versus controls.

| Marker | Biological Role | Atiprimod Response | Interpretation |

| p-STAT3 (Y705) | Survival Signaling | ↓↓ Decrease | Loss of Bcl-2/Mcl-1 support.[5] |

| BiP (GRP78) | ER Chaperone | ↑ Increase | Attempt to restore folding homeostasis. |

| p-eIF2 | Translation Control | ↑↑ Increase | Global protein synthesis shutdown. |

| CHOP | Pro-apoptotic TF | ↑↑↑ Strong Increase | Terminal UPR; commitment to apoptosis. |

| LC3-II | Autophagy Marker | ↑ Accumulation | Blocked autophagic flux (lysosomal inhibition). |

| Cleaved PARP | Apoptosis | ↑ Increase | Execution of cell death. |

Therapeutic Strategy: Overcoming Resistance

Atiprimod is particularly valuable in Bortezomib-resistant Multiple Myeloma .

-

Mechanism: Bortezomib inhibits the proteasome.[6] Resistant cells often upregulate the "Aggresome" pathway or autophagy to clear misfolded proteins.

-

Atiprimod's Role: By blocking STAT3 and impairing lysosomal function (autophagy), Atiprimod cuts off the escape routes for Bortezomib-resistant cells, forcing them into terminal ER stress.

Experimental Workflow Diagram

Caption: Integrated experimental workflow to validate Atiprimod-induced ER stress mechanisms.

References

-

Coker-Gurkan, A., et al. (2021). Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-κB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells.[4] Molecular Biology Reports.

-

Hamood, M. A., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer.

-

Ren, Z., et al. (2007). Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Molecular Cancer Therapeutics.

-

Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate. Molecular Cell.

Sources

- 1. Atiprimod induce apoptosis in pituitary adenoma: Endoplasmic reticulum stress and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum stress induces autophagy and apoptosis while inhibiting proliferation and drug resistance in multiple myeloma through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanistic Efficacy of Atiprimod: Targeted Disruption of the PI3K/Akt/mTOR Axis in Oncology

Executive Summary

Atiprimod, an orally bioavailable cationic amphiphilic small molecule, was initially developed for autoimmune conditions but has since emerged as a potent anti-neoplastic agent. While historically characterized as a primary inhibitor of the JAK/STAT signaling cascade, robust preclinical and clinical data reveal its profound capacity to dismantle the1[1]. This technical guide provides an in-depth analysis of Atiprimod’s mechanism of action, detailing the causality behind its apoptotic induction across diverse malignancies, including Hepatocellular Carcinoma (HCC), Mantle Cell Lymphoma (MCL), and Multiple Myeloma (MM)[2][3].

Mechanistic Architecture: Dual-Node Signal Disruption

The PI3K/Akt/mTOR pathway serves as a central hub for cellular survival, proliferation, and metabolism. In many cancers, hyperactivation of this pathway confers resistance to standard chemotherapies and promotes unchecked tumor growth[4].

Atiprimod acts as a dual-node disruptor. It not only halts the JAK2/JAK3 and STAT3/5 cascade but also significantly downregulates the constitutive activation of Akt and its downstream effector, mTOR[1][5].

-

Akt Deactivation: Atiprimod blocks the phosphorylation of Akt at critical regulatory residues (Ser473 and Thr308), effectively silencing its kinase activity[5]. This prevents the phosphorylation and subsequent neutralization of pro-apoptotic Bcl-2 family proteins (like Bad and Bax), shifting the cellular equilibrium toward programmed cell death[2].

-

mTOR Suppression: Downstream of Akt, mTOR coordinates protein synthesis and cell cycle progression. Atiprimod-induced Akt inhibition leads to the suppression of mTORC1, triggering autophagy and halting tumor proliferation[6][7].

Fig 1: Atiprimod-mediated dual inhibition of JAK/STAT and PI3K/Akt/mTOR signaling pathways.

Quantitative Efficacy Across Cancer Models

To evaluate Atiprimod's pan-cancer efficacy, it is critical to analyze its impact across distinct histological profiles. The table below synthesizes the quantitative benchmarks of Atiprimod-mediated pathway inhibition and apoptotic induction.

| Cancer Model | Cell Line / Origin | Primary Targets Downregulated | Apoptotic Mechanism | Efficacy Marker / Notes |

| Hepatocellular Carcinoma | HepG2, AD38 | p-Akt, p-STAT3 | Caspase-dependent | 5[5] |

| Mantle Cell Lymphoma | SP53 | p-Bcl-2, p-Akt | Mitochondrial (Caspase-9, -3) | 2[2] |

| Multiple Myeloma | Refractory MM lines | p-STAT3, p-Akt | Mitochondrial / Caspase | 8[4][8] |

| Breast Cancer | MDA-MB-231 | AKT/mTOR, STAT3 | PERK/eIF2α/ATF4/CHOP | 7[7] |

Experimental Methodologies: Self-Validating Protocols

Data integrity in molecular pharmacology requires experimental designs that are inherently self-validating. The following workflows are engineered to isolate Atiprimod's specific effects on the PI3K/Akt/mTOR pathway, utilizing rigorous controls to establish definitive causality.

Fig 2: Self-validating experimental workflow for quantifying kinase inhibition and apoptosis.

Protocol A: High-Resolution Immunoblotting for Kinase Phosphorylation Status

Objective: Quantify the dose-dependent deactivation of Akt and mTOR by Atiprimod. Causality & Design: Measuring the ratio of total versus phosphorylated protein ensures that signal reduction is due to targeted kinase inhibition, rather than global protein degradation or cell death artifacts[1].

-

Cell Preparation & Starvation: Culture target cancer cells (e.g., HepG2 or SP53) to 70% confluency. Serum-starve the cells for 16 hours. Causality: This eliminates basal, growth-factor-induced kinase noise, allowing for the precise measurement of constitutive oncogenic signaling[5].

-

Treatment & Controls: Treat cells with Atiprimod (e.g., 0.5 - 2.0 µM) for 24 hours. Crucial Control: Treat a parallel cohort with LY294002 (a highly specific PI3K inhibitor). This acts as a positive control to validate that the downstream Akt dephosphorylation observed is mechanically consistent with upstream PI3K inhibition[5].

-

Lysis: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (Na3VO4, NaF) to freeze the transient phosphorylation states at the exact moment of lysis.

-

Target Probing: Probe lysates with antibodies specific to p-Akt (Ser473 and Thr308), total Akt, p-mTOR (Ser2448), and total mTOR.

-

Validation: The ratio of p-Akt to total Akt must decrease in a dose-dependent manner mirroring the LY294002 cohort, confirming targeted PI3K/Akt pathway suppression[5].

Protocol B: Mitochondrial Apoptosis Pathway Validation

Objective: Prove that Atiprimod-induced PI3K/Akt inhibition directly results in mitochondrial-mediated (intrinsic) apoptosis. Causality & Design: Akt normally suppresses apoptosis by phosphorylating pro-apoptotic proteins. Inhibiting Akt should exclusively activate the intrinsic caspase cascade. Cross-validating with specific caspase inhibitors proves this exact chain of events[2].

-

Induction: Treat cells with the established IC50 of Atiprimod.

-

Inhibitor Cross-Validation: Pre-treat separate cellular cohorts with z-VAD (pan-caspase inhibitor), z-LEHD (caspase-9 inhibitor), and z-IETD (caspase-8 inhibitor)[2].

-

Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to quantify early and late apoptotic populations.

-

Validation: If Atiprimod induces purely intrinsic (mitochondrial) apoptosis via Akt suppression, the caspase-9 inhibitor (z-LEHD) will successfully rescue the cells, whereas the caspase-8 inhibitor (z-IETD) will fail to prevent cell death[2]. This confirms the precise sub-cellular mechanism of action.

Conclusion

Atiprimod represents a highly versatile pharmacological tool and therapeutic candidate. By simultaneously collapsing the JAK/STAT and PI3K/Akt/mTOR signaling pillars, it effectively strips cancer cells of their primary survival and proliferative mechanisms[1][5]. The integration of rigorous, self-validating experimental designs—such as parallel PI3K inhibitor controls and selective caspase rescue assays—is paramount for translating these preclinical molecular dynamics into successful clinical outcomes for refractory malignancies[8][9].

References

1.8 - Callisto Pharmaceuticals 2.6 - MDPI 3. 1 - PMC / NIH 4.2 - Blood / ASH Publications 5.4 - OAE Publishing Inc. 6.3 - PubMed / NIH 7. 5 - AACR Journals 8.9 - Journal of Clinical Oncology / ASCO Publications 9.7 - MDPI

Sources

- 1. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Atiprimod [callistopharma.com]

- 9. ascopubs.org [ascopubs.org]

Methodological & Application

Application Note: Preparation and Handling of Atiprimod Dihydrochloride DMSO Stock Solutions

Abstract & Scientific Rationale

Atiprimod dihydrochloride (CAS: 130065-61-1) is a cationic amphiphilic azaspirane derivative that functions as a potent inhibitor of the JAK2/STAT3 signaling pathway . It exerts anti-proliferative, anti-angiogenic, and pro-apoptotic effects, particularly in multiple myeloma and mantle cell lymphoma models, by blocking IL-6 and VEGF signaling cascades and downregulating anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1.

While Atiprimod dihydrochloride exhibits higher solubility in aqueous buffers (up to 50 mM) due to its salt form, DMSO (Dimethyl Sulfoxide) stock solutions are frequently required for high-throughput screening libraries, cellular permeability assays, and co-administration studies with other hydrophobic inhibitors. However, the solubility of this salt in DMSO is significantly lower (~10 mM) than in water.